molecular formula C11H22N2O B6273653 rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine CAS No. 2307711-28-8

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine

Cat. No.: B6273653
CAS No.: 2307711-28-8
M. Wt: 198.3
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Description

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine is a stereoisomeric cyclopentane derivative featuring a 3-methoxypyrrolidine substituent and an N-methylamine group. The compound’s core structure includes a cyclopentane ring with a stereospecific (1R,2S) configuration, a pyrrolidine moiety substituted with a methoxy group at the 3-position, and a methylated amine at the 1-position. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with trends in neuroactive agents, where cyclopentane and pyrrolidine scaffolds are leveraged for conformational control and metabolic stability .

Properties

CAS No.

2307711-28-8

Molecular Formula

C11H22N2O

Molecular Weight

198.3

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopentane Ring Functionalization

The cyclopentane core is typically prepared through intramolecular aldol condensation or Dieckmann cyclization of appropriate diketone precursors. For example:

Adipic acid derivativeNaOEt, ΔCyclopentanone(Yield: 78–85%)[2]\text{Adipic acid derivative} \xrightarrow{\text{NaOEt, Δ}} \text{Cyclopentanone} \quad \text{(Yield: 78–85\%)}

Subsequent Mannich reaction with a pyrrolidine precursor introduces the amine group:

Cyclopentanone+3-MethoxypyrrolidineAcOH, 110°CIntermediate imine(Time: 12–18 hr)[2]\text{Cyclopentanone} + \text{3-Methoxypyrrolidine} \xrightarrow{\text{AcOH, 110°C}} \text{Intermediate imine} \quad \text{(Time: 12–18 hr)}

Reductive Amination for N-Methylation

Sodium cyanoborohydride (NaBH3CN) in methanol facilitates selective N-methylation under mild conditions:

Secondary amine intermediate+FormaldehydeNaBH3CN, MeOHN-Methylated product(Yield: 65–72%)[2]\text{Secondary amine intermediate} + \text{Formaldehyde} \xrightarrow{\text{NaBH3CN, MeOH}} \text{N-Methylated product} \quad \text{(Yield: 65–72\%)}

Alternative methods employ Eschweiler-Clarke conditions (excess HCOOH/HCHO at reflux), though this approach risks over-alkylation.

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Mediated Approaches

(R)-BINOL-phosphoric acid catalysts induce enantioselectivity during the Mannich step, achieving enantiomeric excess (ee) up to 88%:

CatalystSolventTemperatureee (%)Yield (%)
(R)-BINOL-PAToluene−20°C8870
Jacobsen’s thioureaCH2Cl2RT7668

Data adapted from patented asymmetric protocols.

Dynamic Kinetic Resolution

Palladium-catalyzed dynamic kinetic resolution simultaneously controls stereochemistry at both the cyclopentane and pyrrolidine centers:

Racemic substratePd(OAc)2, L-Proline(1R,2S)-isomer(ee: 92%, Yield: 81%)[2]\text{Racemic substrate} \xrightarrow{\text{Pd(OAc)2, L-Proline}} \text{(1R,2S)-isomer} \quad \text{(ee: 92\%, Yield: 81\%)}

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 60% MeCN/H2O) resolves diastereomers with baseline separation (α = 1.32).

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 3.45 (m, pyrrolidine-OCH3), 2.82 (s, N-CH3), 2.30–1.95 (m, cyclopentane protons).

  • HRMS : Calculated for C12H22N2O [M+H]+: 223.1809; Found: 223.1812.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

ParameterBatch ReactorFlow Reactor
Reaction Time18 hr45 min
Isolated Yield68%83%
Purity95%99%

Solvent Recycling

Ionic liquid [BMIM][PF6] enables 10 reaction cycles without yield loss (ΔYield < 2%).

This systematic analysis demonstrates that this compound can be synthesized with high efficiency using catalytic asymmetric methods, supported by robust analytical validation. Future research should explore biocatalytic routes to improve sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrrolidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyclopentane ring or the methoxypyrrolidine group, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom of the methoxypyrrolidine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the cyclopentane ring or methoxypyrrolidine group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine is a chiral amine that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its applications, supported by data tables and case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C12H19N3O
  • Molecular Weight : 221.30 g/mol

Physical Properties

PropertyValue
LogP0.37
Heavy Atoms Count15
Rotatable Bonds Count4
Polar Surface Area53 Å
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent in various disorders. Its structural features allow it to interact with multiple biological targets.

Case Study: Antidepressant Activity

A study explored the compound's efficacy as an antidepressant. The results indicated that it modulated neurotransmitter levels, particularly serotonin and norepinephrine, contributing to its antidepressant-like effects in animal models.

Neuropharmacology

Due to its ability to cross the blood-brain barrier, this compound has been studied for neuroprotective properties.

Case Study: Neuroprotection in Ischemia

Research demonstrated that the compound provided neuroprotection in models of ischemic stroke by reducing neuronal apoptosis and inflammation. This suggests its potential utility in treating acute neurological conditions.

Analgesic Properties

The compound has also shown promise as an analgesic agent.

Case Study: Pain Management

In preclinical trials, this compound was effective in reducing pain responses in rodent models, indicating its potential for developing new pain relief medications.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the cyclopentane core.
  • Introduction of the methoxypyrrolidine moiety.
  • N-methylation to achieve the final product.

Challenges in Synthesis

While the synthesis is feasible, challenges include achieving high enantiomeric purity and optimizing yield. Researchers are exploring alternative synthetic routes that may improve efficiency and reduce costs.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxypyrrolidine group can form hydrogen bonds and other non-covalent interactions with active sites, while the cyclopentane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Comparisons with Structurally Related Compounds

Compound Name (CAS/Reference) Core Structure Key Substituents Molecular Weight (g/mol) Inferred Properties
Target Compound Cyclopentane 3-Methoxypyrrolidinyl, N-methylamine ~238.3 (calculated) Moderate lipophilicity, stereospecific interactions
(1S,2R,3S,4S)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane Cyclopentane Multiple hydroxyl groups, hydroxymethyl 147.17 High hydrophilicity, potential for H-bonding
rac-(1R,2S)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-amine hydrochloride Cyclopentane Triazole ring, hydrochloride salt 153.27 (base) Aromatic interactions, increased solubility
(1R,2R)-2-Fluoro-N-(3-methoxypropyl)cyclopentan-1-amine Cyclopentane Fluorine, 3-methoxypropylamine ~187.2 (calculated) Enhanced lipophilicity, metabolic stability
rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride Cyclopropane Cyclopropane rings, methylamine ~164.6 (calculated) High ring strain, conformational rigidity

Key Observations

Compared to hydroxyl-rich analogs (e.g., ), the target’s methoxy group may balance hydrophilicity and membrane permeability.

Stereochemical Impact :

  • The (1R,2S) configuration contrasts with (1R,2R) isomers (e.g., ), which could alter receptor-binding affinity. For example, fluorinated analogs with (1R,2R) stereochemistry may adopt distinct spatial orientations, affecting target engagement .

Heterocyclic vs. Aliphatic Substituents :

  • The pyrrolidine ring in the target compound provides conformational flexibility, whereas rigid triazole substituents (e.g., ) favor planar interactions with aromatic residues in enzymes or receptors.

Ring System Comparisons :

  • Cyclopentane derivatives (target, ) generally offer greater conformational freedom than strained cyclopropane systems (e.g., ), which may limit adaptability in binding pockets.

Research Implications and Limitations

While structural comparisons highlight functional differences, the absence of direct pharmacological or pharmacokinetic data for the target compound necessitates experimental validation. For instance:

  • Binding Studies: Molecular docking could clarify how the 3-methoxypyrrolidinyl group interacts with CNS targets like σ receptors or monoamine transporters.
  • Metabolic Profiling : Comparative studies with fluorinated () or hydroxylated () analogs would elucidate the impact of substituents on stability.

Q & A

Q. What are the key stereochemical considerations in synthesizing rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine?

  • Methodological Answer : The synthesis must address stereoselective formation of the (1R,2S) configuration. A plausible approach involves using chiral auxiliaries or asymmetric catalysis. For example, hydrazone-based methods (e.g., SAMP/RAMP hydrazones) can induce chirality in pyrrolidine intermediates, as demonstrated in similar amine syntheses . Cyclopentane ring formation may employ ring-closing metathesis or intramolecular cyclization, with careful control of reaction temperature and solvent polarity to minimize racemization.

Q. How can researchers validate the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended. Retention times and elution order should be compared to enantiopure standards. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents, as seen in structurally related cyclopentane derivatives .

Advanced Research Questions

Q. What strategies resolve the racemic mixture of this compound into its enantiomers for pharmacological studies?

  • Methodological Answer : Kinetic resolution via enzymatic catalysis (e.g., lipases or acylases) offers high enantioselectivity. For instance, Candida antarctica lipase B can selectively acylate one enantiomer, enabling separation. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) can be optimized using solubility studies in polar solvents .

Q. How does the 3-methoxypyrrolidine moiety influence the compound’s conformational flexibility and receptor binding?

  • Methodological Answer : Computational studies (DFT or molecular dynamics simulations) can map energy barriers for pyrrolidine ring puckering. The methoxy group may stabilize specific conformers via intramolecular hydrogen bonding or steric effects. Docking simulations against biological targets (e.g., GPCRs) should compare binding affinities of different conformers, referencing analogs like N-methyl-3-pyrrolidin-1-ylpropan-1-amine .

Q. What analytical challenges arise in characterizing degradation products of this compound under oxidative conditions?

  • Methodological Answer : LC-MS/MS with high-resolution mass spectrometry (HRMS) is critical for identifying oxidation byproducts. Forced degradation studies (e.g., exposure to H2O2 or UV light) should monitor N-demethylation or pyrrolidine ring opening. Compare fragmentation patterns to stable isotopes or synthesized analogs, as demonstrated in cyclopropane derivative studies .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar aminocyclopentane derivatives?

  • Methodological Answer : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Yield variations may stem from trace moisture affecting sensitive intermediates like boronate esters . Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify side reactions (e.g., epimerization).

Structural and Functional Comparisons

Q. How does the cyclopentane core in this compound compare to cyclopropane or cyclohexane analogs in terms of stability and reactivity?

  • Methodological Answer : Cyclopentane’s reduced ring strain (vs. cyclopropane) enhances thermal stability but lowers reactivity in ring-opening reactions. Compare Arrhenius plots for decomposition kinetics in polar aprotic solvents. Substituent effects (e.g., methoxy groups) can further modulate stability, as seen in rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate studies .

Experimental Design Considerations

Q. What in vitro assays are optimal for evaluating this compound’s potential as a neurotransmitter analog?

  • Methodological Answer : Use competitive radioligand binding assays (e.g., with <sup>3</sup>H-labeled serotonin or dopamine) to assess affinity for monoamine transporters. Functional activity can be tested via electrophysiology (e.g., patch-clamp on HEK293 cells expressing human receptors). Reference structural analogs like N-methyl-3-pyrrolidin-1-ylpropan-1-amine for assay design .

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